molecular formula C14H17BrCl2N2O2 B14133483 1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide CAS No. 2870-35-1

1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide

Cat. No.: B14133483
CAS No.: 2870-35-1
M. Wt: 396.1 g/mol
InChI Key: KMXQIRZIDYZCMN-UHFFFAOYSA-M
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Description

1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide is a synthetic organic compound belonging to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide typically involves the following steps:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through the cyclization of appropriate precursors.

    Introduction of Substituents:

    Formation of the Imidazolium Salt: The final step involves the quaternization of the imidazole ring to form the imidazolium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazolium derivatives, while substitution reactions can produce a variety of substituted imidazolium salts .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide include other imidazolium salts, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the acetoxyethyl group enhances its solubility and reactivity, while the dichloro and ethyl groups contribute to its stability and potential biological activity .

Properties

CAS No.

2870-35-1

Molecular Formula

C14H17BrCl2N2O2

Molecular Weight

396.1 g/mol

IUPAC Name

2-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)ethyl acetate;bromide

InChI

InChI=1S/C14H17Cl2N2O2.BrH/c1-4-17-9(2)18(5-6-20-10(3)19)14-8-12(16)11(15)7-13(14)17;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

KMXQIRZIDYZCMN-UHFFFAOYSA-M

Canonical SMILES

CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCOC(=O)C)C.[Br-]

Origin of Product

United States

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